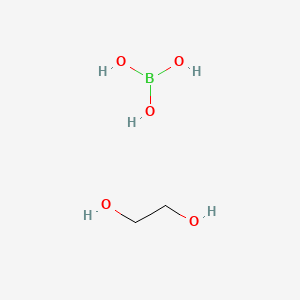

Boric acid;ethane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

39434-94-1 |

|---|---|

Molecular Formula |

C2H9BO5 |

Molecular Weight |

123.90 g/mol |

IUPAC Name |

boric acid;ethane-1,2-diol |

InChI |

InChI=1S/C2H6O2.BH3O3/c3-1-2-4;2-1(3)4/h3-4H,1-2H2;2-4H |

InChI Key |

QUJSFPXBUIZZAC-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.C(CO)O |

Related CAS |

39434-94-1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanism of Boric Acid and Ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between boric acid and ethane-1,2-diol. It includes a detailed examination of the reaction pathways, quantitative data on reaction equilibria and thermodynamics, and detailed experimental protocols for studying this interaction. This information is particularly relevant for applications in drug development, where the reversible covalent bonding between boronic acids and diols is utilized for drug delivery systems, sensors, and diagnostics.

Core Reaction Mechanism

Boric acid (H₃BO₃) is a weak Lewis acid, rather than a Brønsted-Lowry acid, in aqueous solution. Its acidity arises from its ability to accept a hydroxide ion from water, forming the tetrahydroxyborate anion, [B(OH)₄]⁻.[1] This equilibrium is central to the interaction of boric acid with diols.

The reaction with ethane-1,2-diol, a vicinal diol, proceeds through the formation of cyclic borate esters. The presence of the diol shifts the initial equilibrium towards the formation of the tetrahydroxyborate anion, thereby increasing the concentration of H₃O⁺ ions and lowering the pH of the solution.[1] The stability of the resulting cyclic esters is the driving force for this increased acidity.

The reaction can be described in the following steps:

-

Lewis Acid Behavior of Boric Acid: Boric acid accepts a hydroxide ion from water to form the tetrahedral tetrahydroxyborate anion. B(OH)₃ + 2H₂O ⇌ [B(OH)₄]⁻ + H₃O⁺

-

Formation of the Monocyclic Ester (1:1 Complex): The tetrahydroxyborate anion reacts with one molecule of ethane-1,2-diol to form a five-membered ring, releasing two molecules of water. [B(OH)₄]⁻ + HOCH₂CH₂OH ⇌ [B(OH)₂(OCH₂CH₂O)]⁻ + 2H₂O

-

Formation of the Dicyclic Spiro-Ester (1:2 Complex): The monocyclic ester can further react with a second molecule of ethane-1,2-diol to form a more stable dicyclic (spiro) complex, releasing another two molecules of water. [B(OH)₂(OCH₂CH₂O)]⁻ + HOCH₂CH₂OH ⇌ [B(OCH₂CH₂O)₂]⁻ + 2H₂O

The formation of these stable chelate complexes removes the tetrahydroxyborate anion from the solution, which, according to Le Châtelier's principle, drives the initial equilibrium of boric acid and water to the right, leading to a greater concentration of H₃O⁺ and a corresponding increase in the acidity of the solution.

Figure 1: Reaction pathway of boric acid with ethane-1,2-diol.

Quantitative Data

The reaction between borate ions and diols can be characterized by equilibrium constants, K₁ for the formation of the 1:1 complex and K₂ for the formation of the 1:2 complex.

Table 1: Equilibrium Constants for Borate-Polyol Complexes [2]

| Polyol | Temperature (°C) | K₁ (M⁻¹) | K₂ (M⁻¹) |

| Ethane-1,2-diol | 0.00 | 0.8 | 0.1 |

| 10.02 | 0.7 | 0.1 | |

| 25.00 | 0.7 | 0.1 | |

| 34.98 | 0.6 | 0.1 | |

| 1,2-Propanediol | 0.00 | 1.8 | 0.3 |

| 10.02 | 1.6 | 0.2 | |

| 25.00 | 1.3 | 0.2 | |

| 34.98 | 1.2 | 0.2 | |

| 1,2,3-Propanetriol (Glycerol) | 0.00 | 1.8 | 0.3 |

| 10.02 | 1.6 | 0.2 | |

| 25.00 | 1.3 | 0.2 | |

| 34.98 | 1.2 | 0.2 |

Table 2: Thermodynamic Parameters for Borate-Ethane-1,2-diol Complexation at 25°C [2]

| Reaction | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

| 1:1 Complex Formation | 0.2 | -2.1 | -8 |

| 1:2 Complex Formation | 1.4 | -2.2 | -12 |

Note: The thermodynamic parameters were calculated from the temperature dependence of the equilibrium constants.

Experimental Protocols

Several analytical techniques can be employed to study the reaction between boric acid and ethane-1,2-diol. Below are detailed methodologies for three common methods.

This method is used to observe the change in the coordination state of the boron atom upon reaction with the diol. The trigonal boric acid (sp² hybridized) and the tetrahedral borate ester (sp³ hybridized) give distinct signals in the ¹¹B NMR spectrum.

Objective: To determine the relative concentrations of free boric acid and the borate-diol complex at different pH values.

Materials:

-

Boric acid

-

Ethane-1,2-diol

-

D₂O

-

Buffer solutions of varying pH (e.g., phosphate buffers)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of boric acid in D₂O.

-

Prepare a stock solution of ethane-1,2-diol in D₂O.

-

For each pH value to be tested, prepare a series of NMR tubes containing:

-

A fixed concentration of boric acid.

-

Varying concentrations of ethane-1,2-diol (e.g., 0, 1, 2, 5, and 10 equivalents relative to boric acid).

-

-

Adjust the pH of each sample using the appropriate buffer solution.

-

-

NMR Data Acquisition:

-

Acquire ¹¹B NMR spectra for each sample at a constant temperature.

-

Use a suitable external standard (e.g., BF₃·OEt₂) for chemical shift referencing.

-

-

Data Analysis:

-

Identify the chemical shifts corresponding to trigonal boric acid and the tetrahedral borate-diol complex.

-

Integrate the signals to determine the relative amounts of the two species in each sample.

-

Plot the mole fraction of the complex as a function of diol concentration or pH to determine binding constants.

-

This technique is used to determine the binding constant of a non-fluorescent diol by observing its displacement of a fluorescent diol from the boronic acid. Alizarin Red S (ARS) is a common fluorescent reporter.

Objective: To determine the association constant (K_eq) between boric acid and ethane-1,2-diol.

Materials:

-

Boric acid

-

Ethane-1,2-diol

-

Alizarin Red S (ARS)

-

Buffer solution (e.g., phosphate buffer at a specific pH, typically around 7.4)

-

Fluorometer and cuvettes

Procedure:

-

Determine the Boric Acid-ARS Association Constant (K_ARS):

-

Prepare a solution with a fixed concentration of ARS in the buffer.

-

Titrate this solution with increasing concentrations of boric acid.

-

Measure the fluorescence intensity after each addition. The formation of the boric acid-ARS complex will result in an increase in fluorescence.

-

Plot the change in fluorescence against the boric acid concentration to calculate K_ARS.

-

-

Competitive Binding Assay:

-

Prepare a solution with fixed concentrations of both boric acid and ARS (at concentrations determined to give a significant fluorescence signal).

-

Titrate this solution with increasing concentrations of ethane-1,2-diol.

-

Measure the fluorescence intensity after each addition. The ethane-1,2-diol will displace ARS, causing a decrease in fluorescence.

-

-

Data Analysis:

-

Plot the decrease in fluorescence intensity as a function of the ethane-1,2-diol concentration.

-

Use the known K_ARS and the competitive binding data to calculate the association constant (K_eq) for the boric acid-ethane-1,2-diol complex.

-

This method relies on the increase in acidity of a boric acid solution upon the addition of a diol. The resulting stronger acid can be titrated with a strong base.

Objective: To quantify the increase in acidity and determine the stoichiometry of the complex.

Materials:

-

Boric acid

-

Ethane-1,2-diol

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter and electrode

-

Burette and beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Titration of Boric Acid (Control):

-

Pipette a known volume of a standard boric acid solution into a beaker.

-

Dilute with deionized water.

-

Titrate with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

-

Titration of Boric Acid with Ethane-1,2-diol:

-

Pipette the same volume of the standard boric acid solution into another beaker.

-

Add a known excess of ethane-1,2-diol.

-

Allow the solution to equilibrate.

-

Titrate with the standardized NaOH solution, recording the pH as before.

-

-

Data Analysis:

-

Plot the titration curve for the boric acid-diol mixture.

-

Compare the two titration curves. The curve for the mixture will show a lower initial pH and a more distinct equivalence point at a lower pH.

-

The shift in the equivalence point can be used to calculate the apparent pKa of the boric acid-diol complex.

-

Visualizations of Experimental Workflow

Figure 2: Generalized experimental workflow for analysis.

Applications in Drug Development

The reversible and pH-sensitive nature of the boronic acid-diol interaction is of significant interest in drug development.

-

Glucose Sensing: Phenylboronic acid derivatives are widely used in continuous glucose monitoring systems for diabetes management, as glucose is a polyol.

-

Drug Delivery: Boronate-based materials can be used to create drug delivery systems that release their payload in response to changes in pH or the presence of specific sugars.

-

Bioconjugation: The reaction can be used to reversibly link therapeutic molecules to targeting moieties that contain diol functionalities.

-

Enzyme Inhibition: Boronic acids can act as inhibitors for certain enzymes by binding to active site residues.

References

boric acid ethylene glycol complex formation theory

An In-depth Technical Guide on the Core Theory of Boric Acid-Ethylene Glycol Complex Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the complex formation between boric acid and ethylene glycol. This reaction is a cornerstone of dynamic covalent chemistry and has significant implications in various fields, including drug delivery, biomaterial science, and analytical chemistry.

Core Principles of Complex Formation

Boric acid, a weak Lewis acid, reacts with compounds containing cis-diol functionalities, such as ethylene glycol, to form cyclic boronate esters. This reversible reaction is the basis for the observed increase in the acidity of boric acid solutions upon the addition of such diols.[1][2][3]

The fundamental equilibrium involves the reaction of the borate ion, [B(OH)₄]⁻, with ethylene glycol to form a more stable five-membered ring structure.[3] This complexation shifts the equilibrium of boric acid dissociation towards the formation of the borate ion, thereby releasing more protons into the solution and lowering the pH.

The formation of the boronate ester can proceed through two primary pathways:

-

Reaction with the borate ion: The tetrahedral borate ion reacts with ethylene glycol in a two-step condensation reaction, releasing two molecules of water.

-

Reaction with boric acid: The trigonal planar boric acid reacts with ethylene glycol to form a neutral trigonal boronate ester, which then accepts a hydroxide ion to form the tetrahedral anionic complex.

The stability of the resulting complex is influenced by several factors, including the pH of the solution, the concentration of the reactants, and the stereochemistry of the diol.[4][5] For ethylene glycol, the formation of a five-membered ring is sterically favorable.

Quantitative Data

The following tables summarize the key quantitative data related to the boric acid-ethylene glycol complex formation. It is important to note that while data for the specific boric acid-ethylene glycol complex is limited, data from similar 1,2-diol complexes are included for comparative purposes and to illustrate general trends.

Table 1: Equilibrium Constants for Boric Acid-Diol Complexation

| Diol | Complex Type | Stability Constant (K) [M⁻¹] | Conditions | Reference |

| Ethylene Glycol | Borate Complex | 1.85 | Aqueous solution | [6] |

| Propane-1,2-diol | Borate Complex | 3.1 | Aqueous solution | [6] |

| Catechol | Boronate Complex | 1.7 x 10⁴ | pH 7.4 | [4] |

Table 2: Thermodynamic Parameters for Borate-Diol Complexation

| Diol | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Technique | Reference |

| Various 1,2-diols | Enthalpically Favored | - | Isothermal Microcalorimetry | [4] |

| Propanediol | -23.4 | -53 | Calorimetry | [1] |

Table 3: Kinetic Data for Boronic Acid-Diol Exchange

| Diol | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Method | Reference |

| Neopentyl Glycol | 1.3 x 10³ | 1.1 x 10¹ | ¹H NMR | [7] |

| cis-1,2-Cyclopentanediol | 1.8 x 10² | 2.0 x 10⁻¹ | ¹H NMR | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the formation of the boric acid-ethylene glycol complex.

Potentiometric Titration

This method is used to determine the equilibrium constant of the complexation reaction by measuring the change in pH.

Materials:

-

Boric acid solution (e.g., 0.1 M)

-

Ethylene glycol solution (e.g., 1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Mannitol (optional, to enhance acidity for clearer endpoint)[8][9]

-

pH meter with a glass electrode

-

Burette

-

Stir plate and stir bar

-

Beakers

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Pipette a known volume of the boric acid solution into a beaker.

-

Add a known volume of the ethylene glycol solution to the beaker. If using, add a weighed amount of mannitol.

-

Dilute the solution with deionized water to a specific volume.

-

Place the beaker on the stir plate and immerse the pH electrode in the solution.

-

Begin stirring the solution at a constant rate.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added to obtain the titration curve. The equivalence point can be determined from the inflection point of the curve.

-

The formation constant can be calculated from the shift in the apparent pKa of boric acid in the presence of ethylene glycol.

¹¹B NMR Spectroscopy

¹¹B NMR is a powerful technique to directly observe the boron species in solution and quantify the extent of complex formation.

Materials:

-

Boric acid

-

Ethylene glycol

-

D₂O (for locking and as a solvent)

-

NMR spectrometer equipped with a boron probe

-

NMR tubes

Procedure:

-

Prepare a stock solution of boric acid in D₂O.

-

Prepare a series of NMR samples with a constant concentration of boric acid and varying concentrations of ethylene glycol in D₂O.

-

Acquire ¹¹B NMR spectra for each sample. Typical acquisition parameters include a 30-degree pulse and a relaxation delay of 1 second.

-

The uncomplexed boric acid/borate will appear as a sharp signal around 19 ppm, while the ethylene glycol complex will appear as a broader signal shifted upfield (typically between 5 and 9 ppm).[10][11]

-

Integrate the signals corresponding to the free and complexed boron species.

-

The ratio of the integrals allows for the calculation of the equilibrium concentrations of each species and subsequently the formation constant.

UV-Vis Spectrophotometry

This indirect method relies on a competitive binding assay with a chromophoric diol, such as alizarin red S (ARS), to determine the binding constant of the non-chromophoric ethylene glycol.[12]

Materials:

-

Boric acid solution

-

Ethylene glycol solution

-

Alizarin Red S (ARS) solution

-

Buffer solution (e.g., phosphate buffer at a desired pH)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Determine the absorption spectrum of ARS in the buffer solution.

-

Prepare a solution containing a known concentration of boric acid and ARS. The formation of the boric acid-ARS complex will result in a change in the absorbance spectrum.

-

Titrate this solution with the ethylene glycol solution. Ethylene glycol will compete with ARS for binding to boric acid, causing a reversal of the spectral change.

-

Record the UV-Vis spectrum after each addition of ethylene glycol.

-

By analyzing the changes in absorbance at a specific wavelength, the equilibrium concentrations of all species can be determined, allowing for the calculation of the formation constant for the boric acid-ethylene glycol complex.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

Applications in Drug Development

The reversible and pH-sensitive nature of the boronate ester bond makes it highly attractive for drug development applications.

-

Glucose-Responsive Insulin Delivery: Boronic acid-functionalized polymers can form hydrogels that encapsulate insulin. In the presence of glucose, the glucose molecules compete with the polymer crosslinks for binding to the boronic acid moieties, leading to the swelling of the hydrogel and the release of insulin.

-

Targeted Drug Delivery: Boronic acids can be used to target sialic acid-rich cancer cells. The boronic acid-functionalized drug delivery system can selectively bind to the overexpressed sialic acids on the surface of cancer cells, leading to enhanced cellular uptake and targeted drug release.

-

Bioconjugation: The formation of boronate esters provides a robust method for the reversible conjugation of biomolecules, such as proteins and carbohydrates, under mild conditions.

Conclusion

The complexation of boric acid with ethylene glycol is a well-established reaction with significant implications for various scientific disciplines. While the fundamental principles are well understood, further research is needed to fully quantify the thermodynamic and kinetic parameters of this specific interaction. The experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers and professionals working in this exciting area of chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. boron family - Can ethylene glycol enhance the acidity of orthoboric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. metrohm.com [metrohm.com]

- 9. Determination of boric acid content in electronic component solutions by potentiometric titration-Jiahang Instruments [jiahanglab.com]

- 10. Tunable product selectivity on demand: a mechanism-guided Lewis acid co-catalyst for CO 2 electroreduction to ethylene glycol - EES Catalysis (RSC Publishing) DOI:10.1039/D3EY00237C [pubs.rsc.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pubs.acs.org [pubs.acs.org]

Thermodynamics of Boric Acid and Vicinal Diol Esterification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reversible esterification reaction between boric acid and vicinal diols is a cornerstone of various scientific disciplines, from the development of novel drug delivery systems and biosensors to materials science. Understanding the thermodynamic principles governing this interaction is paramount for the rational design and optimization of technologies that leverage this unique chemical equilibrium. This technical guide provides a comprehensive overview of the thermodynamics of boric acid and vicinal diol esterification, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Concepts: The Boric Acid-Diol Equilibrium

Boric acid, B(OH)₃, is a weak Lewis acid that exists in equilibrium with the tetrahedral boronate ion, B(OH)₄⁻, in aqueous solutions. The esterification reaction with a vicinal diol (a compound containing two hydroxyl groups on adjacent carbon atoms) proceeds through the formation of a cyclic boronate ester. This reaction is reversible, and its equilibrium position is highly sensitive to pH, the structure of the diol, and the surrounding environment.

The overall reaction can be depicted as a two-step process. First, boric acid accepts a hydroxide ion to form the more reactive tetrahedral boronate ion. Subsequently, the boronate ion reacts with the vicinal diol to form a five- or six-membered cyclic ester, releasing water molecules. The stability of the resulting boronate ester is a key factor in determining the overall thermodynamic favorability of the process.

Quantitative Thermodynamic Data

The thermodynamics of the boric acid-vicinal diol esterification have been investigated using various techniques, providing valuable insights into the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with the reaction. These parameters, along with the equilibrium constant (Keq), dictate the spontaneity and extent of ester formation. The following tables summarize key thermodynamic data from the literature for the interaction of boric acid and its derivatives with various vicinal diols.

| Boronic Acid/Ester | Vicinal Diol | Method | Keq (M⁻¹) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Reference |

| Phenylboronic Acid | Alizarin Red S | Isothermal Titration Calorimetry | - | -4.52 | - | [1] |

| 3-Thienylboronic Acid | Sorbitol | Isothermal Titration Calorimetry | ~8400 (at pH 10.6) | Varies with pH | Varies with pH | [2] |

| 3-Thienylboronic Acid | Fructose | Isothermal Titration Calorimetry | ~3400 (at pH 10.6) | Varies with pH | Varies with pH | [2] |

| Boric Acid | Various Diols | Potentiometry | Varies | - | - | [3] |

| Phenylboronic Acid Derivatives | Catechol | ¹¹B NMR Spectroscopy | Varies with pH and substituent | - | - | [4] |

| Phenylboronic Acid Derivatives | D,L-Hydrobenzoin | ¹¹B NMR Spectroscopy | Varies with pH and substituent | - | - | [4] |

Note: The thermodynamic parameters are often highly dependent on experimental conditions such as pH, temperature, and buffer composition. The values presented here are illustrative and should be considered in the context of their respective sources.

Experimental Protocols

Accurate determination of the thermodynamic parameters for boric acid-diol interactions relies on precise experimental methodologies. Below are detailed protocols for the key techniques employed in these studies.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the simultaneous determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

-

Boric acid or boronic acid derivative of interest

-

Vicinal diol of interest

-

Appropriate buffer solution (e.g., phosphate, TRIS) adjusted to the desired pH

-

Degassing station

Procedure:

-

Sample Preparation:

-

Prepare a solution of the boric acid derivative (e.g., 0.5 mM) in the chosen buffer.[2]

-

Prepare a solution of the vicinal diol (e.g., 25 mM) in the same buffer.[2] The concentration of the diol in the syringe should be 10-20 times higher than the concentration of the boric acid in the cell.

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

-

Instrument Setup:

-

Titration:

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement.[2]

-

Follow with a series of subsequent injections of a larger, constant volume (e.g., 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.[2] A total of 18-20 injections is typical.[2]

-

-

Data Analysis:

-

Perform a control experiment by titrating the diol solution into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated and normalized data to a suitable binding model (e.g., "One set of sites") using the instrument's analysis software to determine Ka, ΔH, and n.[1]

-

UV-Vis Spectrophotometric Titration

This method is used to determine the binding constant of the interaction by monitoring the changes in the absorbance spectrum of a chromophoric reporter molecule upon displacement by the diol. Alizarin Red S (ARS) is a common reporter for boronic acids.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Boric acid or boronic acid derivative

-

Vicinal diol of interest

-

Alizarin Red S (ARS)

-

Buffer solution at the desired pH

Procedure:

-

Determination of the Boronic Acid-ARS Association Constant (K_ARS):

-

Prepare a solution of ARS at a constant concentration in the buffer.

-

Titrate this solution with increasing concentrations of the boronic acid.

-

Record the UV-Vis spectrum after each addition.

-

Monitor the change in absorbance at a wavelength where the complex absorbs differently from free ARS.

-

Use a suitable method, such as the Benesi-Hildebrand equation, to plot the data and determine K_ARS.[5]

-

-

Competitive Binding Assay:

-

Prepare a solution containing a constant concentration of both the boronic acid and ARS.

-

Titrate this solution with increasing concentrations of the vicinal diol.

-

Record the UV-Vis spectrum after each addition. The displacement of ARS by the diol will result in a change in the spectrum.

-

Analyze the change in absorbance to determine the equilibrium constant for the boronic acid-diol interaction using the previously determined K_ARS.[5]

-

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for studying the equilibrium between the trigonal boric acid and the tetrahedral boronate ester, as the chemical shift of the boron nucleus is sensitive to its coordination environment.

Materials:

-

NMR Spectrometer equipped with a boron probe

-

NMR tubes

-

Boric acid or boronic acid derivative

-

Vicinal diol of interest

-

Deuterated solvent (e.g., D₂O) or a mixed solvent system (e.g., methanol/water)

-

pH meter and solutions for pH adjustment (e.g., HCl, NaOH)

Procedure:

-

Sample Preparation:

-

NMR Data Acquisition:

-

Acquire ¹¹B NMR spectra for each sample at a constant temperature.

-

-

Data Analysis:

-

Observe the change in the ¹¹B chemical shift as a function of pH. The formation of the tetrahedral boronate ester will result in a characteristic upfield or downfield shift compared to the trigonal boric acid.

-

Plot the chemical shift versus pH. The inflection point of the resulting sigmoidal curve corresponds to the apparent pKa of the boronic acid in the presence of the diol.

-

The relative integration of the signals for the free and esterified boron can be used to determine the equilibrium constant at a given pH.[6]

-

Potentiometric Titration

This classical method determines the stability constant of the boronate ester by monitoring the change in pH upon its formation. The formation of the anionic boronate ester from the neutral boric acid and diol releases a proton, leading to a decrease in pH.

Materials:

-

Potentiometer with a pH electrode

-

Stirring plate and stir bar

-

Burette

-

Boric acid solution of known concentration

-

Vicinal diol solution of known concentration

-

Standardized solution of a strong base (e.g., NaOH)

Procedure:

-

Titration of Boric Acid:

-

Titrate a solution of boric acid with the standardized strong base to determine its pKa.

-

-

Titration in the Presence of the Diol:

-

Prepare a solution containing both boric acid and the vicinal diol.

-

Titrate this mixture with the standardized strong base. The formation of the more acidic boronate ester will shift the titration curve to a lower pH.

-

-

Data Analysis:

Visualizing the Process: Diagrams

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of boric acid-diol thermodynamics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Determination of borate ion-pair stability constants by potentiometry and non-approximative linearization of titration data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Lewis Acid Behavior of Boric Acid with Ethane-1,2-diol

This technical guide provides a comprehensive examination of the chemical interaction between boric acid and ethane-1,2-diol (ethylene glycol). Boric acid, a weak Lewis acid, engages in a reversible esterification reaction with 1,2-diols to form stable cyclic boronate esters.[1][2] This interaction is fundamental in various applications, including the development of sensors, drug delivery systems, and dynamic materials.[3] This document details the reaction mechanism, thermodynamics, and kinetics, and provides established experimental protocols for its study.

Core Concepts: Lewis Acidity and Esterification

Boric acid, B(OH)₃, possesses a trigonal planar geometry with a vacant p-orbital on the boron atom, making it an electron pair acceptor, and thus a Lewis acid.[4][5] It doesn't dissociate in water to release a proton (Brønsted-Lowry acid) but rather accepts a hydroxide ion from water to form the tetrahydroxyborate anion, [B(OH)₄]⁻.[6][7]

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

This Lewis acidic nature drives its reaction with polyols, particularly 1,2-diols like ethane-1,2-diol. The reaction is an esterification process where the diol displaces water molecules to form a five-membered cyclic boronate ester.[8][9] This complexation significantly increases the acidity of the boron center, a phenomenon critical to its application in sensing and catalysis.[10][11]

Reaction Mechanism and Signaling Pathway

The esterification of boric acid with ethane-1,2-diol is a stepwise process. Computational studies support a mechanism involving the initial formation of a monoester, followed by a unimolecular elimination to yield the final cyclic product, a 1,3,2-dioxaborolane derivative.[9]

-

Nucleophilic Attack: A hydroxyl group from ethane-1,2-diol acts as a nucleophile, attacking the electron-deficient boron atom of boric acid.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Dehydration (Step 1): A water molecule is eliminated, forming a monoester.

-

Intramolecular Cyclization: The second hydroxyl group of the diol attacks the boron center.

-

Dehydration (Step 2): A second water molecule is eliminated, resulting in the formation of the stable five-membered cyclic boronate ester.

The overall reaction is an equilibrium that can be driven towards the product side by removing water.[7][8]

References

- 1. Boric Acid, a Lewis Acid With Unique and Unusual Properties: Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society [acs.digitellinc.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Boric acid - Wikipedia [en.wikipedia.org]

- 8. Boric acid;ethane-1,2-diol (39434-94-1) for sale [vulcanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. boron family - Can ethylene glycol enhance the acidity of orthoboric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Chemistry of Boron with Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry between boron compounds, particularly boric acid and boronic acids, with ethylene glycol. It delves into the fundamental principles governing their interaction, the structural characteristics of the resulting complexes, detailed experimental protocols for their synthesis and analysis, and their burgeoning applications in materials science and drug development.

Core Principles of Boron-Ethylene Glycol Coordination

The reaction between a boron-containing compound and a diol like ethylene glycol is a reversible esterification process that leads to the formation of a cyclic boronate ester.[1] This reaction is fundamental to various applications, from the protection of diol functional groups in organic synthesis to the development of sophisticated drug delivery systems.

The key boron-containing reactants are boric acid (B(OH)₃) and boronic acids (RB(OH)₂). Boronic acids are Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital.[1] In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized form and an anionic, tetrahedral sp³ hybridized form (the boronate ion).[1] This equilibrium is pH-dependent, with the anionic form being more prevalent at higher pH.[2]

The reaction with ethylene glycol proceeds via the formation of a five-membered ring, a 1,3,2-dioxaborolane derivative. This reaction is significantly influenced by the pH of the solution. The formation of the boronate ester is generally favored at pH values above the pKa of the boronic acid, where the more reactive tetrahedral boronate anion is present in higher concentrations.[2] The stability of the resulting boronate ester is also pH-dependent.[2]

The addition of ethylene glycol to a solution of boric acid can lead to an increase in the acidity of the solution.[3] This is because the formation of the stable cyclic boronate ester shifts the equilibrium towards the deprotonated boronate species, releasing protons into the solution.[4]

Structural Characterization of Boron-Ethylene Glycol Complexes

The primary product of the reaction between a boronic acid and ethylene glycol is a 2-substituted-1,3,2-dioxaborolane. The structure of these complexes has been elucidated using various analytical techniques, with X-ray crystallography providing definitive bond lengths and angles.

Below is a table summarizing key structural parameters for a representative ethylene glycol boronate ester, calculated at the PBE1PBE+GD3BJ/aug-cc-pVTZ computational level.[5]

| Parameter | Value (Å or °) |

| B-O Bond Length | 1.36 - 1.38 |

| B-C Bond Length | 1.57 - 1.59 |

| O-B-O Bond Angle | ~113 |

| C-O-B Bond Angle | ~110 |

| O-C-C-O Torsion Angle | ~25 |

Note: These values are for a generic RB(−OCH₂CH₂O−) structure and can vary depending on the substituent 'R' on the boron atom.

The five-membered ring of the dioxaborolane is not perfectly planar and typically adopts an envelope or twisted conformation.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of boron-ethylene glycol complexes.

This protocol describes the synthesis of a borate ester from boric acid and polyethylene glycol (PEG 400), which can be adapted for ethylene glycol.[6]

Materials:

-

Boric acid

-

Polyethylene glycol 400 (or ethylene glycol)

-

Toluene

-

Petroleum ether

-

250-ml two-necked round-bottomed flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer

Procedure:

-

Set up the reaction apparatus with the flask, Dean-Stark trap, reflux condenser, and thermometer.

-

Add equimolar amounts of boric acid and polyethylene glycol 400 to the flask.

-

Add toluene to the flask to act as an azeotropic solvent for water removal.

-

Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

-

After the theoretical amount of water has been collected (typically after 6 hours), cool the reaction mixture to room temperature.

-

Extract the product with petroleum ether.

-

Distill the solvent under reduced pressure to isolate the polyethylene glycol borate ester as a viscous liquid.

¹¹B NMR is a powerful technique for characterizing boron-containing compounds, as the chemical shift is highly sensitive to the coordination environment of the boron atom.[7]

Instrumentation:

-

NMR spectrometer equipped for ¹¹B observation.

-

Quartz NMR tubes are recommended to avoid background signals from borosilicate glass tubes.[8]

Sample Preparation:

-

Dissolve approximately 4 mg of the boronic acid or boronate ester in 0.65 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆).[7]

-

For pH-dependent studies, prepare a series of buffered solutions with known pH values.[7]

Data Acquisition:

-

Acquire the ¹¹B NMR spectrum. Typical acquisition parameters may include a larger number of scans (e.g., 1024) for good signal-to-noise, especially for dilute samples.[7]

-

The chemical shifts are typically referenced to BF₃·OEt₂.

Data Interpretation:

-

Trigonal boronic acids (sp²): Typically resonate in the range of δ 27-33 ppm.[9]

-

Tetrahedral boronate esters (sp³): Show a significant upfield shift to the range of δ 5-13 ppm.[7][9]

-

The formation of the ethylene glycol complex can be monitored by the disappearance of the signal for the starting boronic acid and the appearance of a new signal in the upfield region.

-

pH titrations monitored by ¹¹B NMR can be used to determine the pKa of the boronic acid and the stability of the boronate ester at different pH values.[7]

A common method for determining the binding constant between a boronic acid and a diol is through a competitive binding assay using a fluorescent reporter like Alizarin Red S (ARS).[10][11]

Materials:

-

Boronic acid of interest

-

Ethylene glycol

-

Alizarin Red S (ARS)

-

Buffer solutions of desired pH

-

Fluorometer

Procedure:

-

Determine the association constant between the boronic acid and ARS (KARS):

-

Prepare a solution of ARS at a constant concentration in the desired buffer.

-

Titrate this solution with increasing concentrations of the boronic acid.

-

Measure the fluorescence intensity at each titration point. The formation of the boronic acid-ARS adduct results in an increase in fluorescence.[11]

-

Calculate KARS from the binding isotherm.

-

-

Competitive Binding Assay:

-

Prepare a solution with constant concentrations of the boronic acid and ARS.

-

Titrate this solution with increasing concentrations of ethylene glycol.

-

Measure the fluorescence intensity at each titration point. The displacement of ARS by ethylene glycol will result in a decrease in fluorescence.[11]

-

The apparent association constant (Keq) for the boronic acid-ethylene glycol complex can then be calculated using the known KARS and the competitive binding data.[10]

-

Visualizing Key Processes and Relationships

Graphviz diagrams are used here to illustrate important concepts in the coordination chemistry of boron and ethylene glycol.

Caption: pH-dependent equilibrium between boronic acid forms and boronate ester formation.

Caption: Workflow for the protection of a boronic acid using ethylene glycol.

Applications in Drug Development

The reversible and pH-sensitive nature of the boronate ester linkage with diols like ethylene glycol has made it a valuable tool in drug development.

Boronic acid-containing drugs can have issues with solubility and off-target effects. By forming a boronate ester with a diol linker, such as a polyethylene glycol (PEG) chain, a prodrug can be created.[12][13] This ester linkage can mask the active boronic acid group, improving the drug's pharmacokinetic properties.[12] Once the prodrug reaches the desired physiological environment (e.g., a slightly acidic tumor microenvironment), the boronate ester can hydrolyze, releasing the active drug.

Boron-ethylene glycol chemistry is integral to the design of "smart" drug delivery systems that respond to specific biological stimuli.[14] For example, nanoparticles or hydrogels can be cross-linked using boronate ester bonds. These systems can encapsulate a therapeutic agent. In the presence of a specific trigger, such as a change in pH or the presence of a high concentration of a competing diol (like glucose), the boronate ester cross-links can be cleaved, leading to the disassembly of the nanostructure and the controlled release of the encapsulated drug.[14][15] This approach is being actively explored for applications in diabetes management (glucose-responsive insulin delivery) and cancer therapy (pH-responsive drug release in tumors).[14][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the coordination of boronic acids with diols.

Table 1: pKa Values of Representative Boronic Acids [10]

| Boronic Acid | pKa |

| Phenylboronic acid | 8.83 |

| 4-Methoxyphenylboronic acid | 9.15 |

| 4-Chlorophenylboronic acid | 8.28 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 6.80 |

Table 2: Apparent Association Constants (Keq) of Phenylboronic Acid with Various Diols at pH 7.4 [11]

| Diol | Keq (M⁻¹) |

| Glucose | 9.1 |

| Fructose | 230 |

| Sorbitol | 110 |

| Ethylene Glycol | Value not explicitly found in the same comparative study, but generally lower than sugars |

Note: The binding affinity is highly dependent on the specific diol structure, with cis-diols on a furanose ring (like in fructose) showing particularly high affinity.

Table 3: Kinetic Data for Boronate Ester Formation [17][18]

| Reaction | Rate Constant (k) | Conditions |

| 3-NO₂PhB(OH)₂ + Ethylene Glycol | 1.0 x 10⁴ M⁻¹s⁻¹ | 25 °C, I = 0.10 M |

| 3-NO₂PhB(OH)₃⁻ + Ethylene Glycol | 1.2 M⁻¹s⁻¹ | 25 °C, I = 0.10 M |

Note: The reaction is significantly faster with the neutral trigonal boronic acid compared to the anionic tetrahedral boronate.

Conclusion

The coordination chemistry of boron with ethylene glycol provides a versatile and powerful platform for a wide range of scientific applications. The reversible, pH-sensitive nature of the boronate ester bond allows for precise control over chemical reactions and the development of intelligent materials. For researchers in drug development, understanding these fundamental principles is crucial for designing novel prodrugs and stimuli-responsive delivery systems that can target diseases with greater efficacy and fewer side effects. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for the practical application of this fascinating area of chemistry.

References

- 1. aablocks.com [aablocks.com]

- 2. researchgate.net [researchgate.net]

- 3. boron family - Can ethylene glycol enhance the acidity of orthoboric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aml.iaamonline.org [aml.iaamonline.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. NMR Protocols [nmr.chem.ucsb.edu]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. Stimuli-Responsive Boron-Based Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Glucose/Fructose Sensitive Poly(ethylene glycol) Methyl Ether Methacrylate Particles with Novel Boronate Ester Bridge Crosslinker and their Dye Release Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kinetics of Borate Ester Formation with 1,2-Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible formation of borate esters from boric acid or boronic acids and 1,2-diols is a fundamental reaction in various scientific disciplines, including organic chemistry, materials science, and drug development. The dynamic covalent nature of the borate ester bond allows for applications in self-healing materials, drug delivery systems, and sensors for saccharides. A thorough understanding of the kinetics of this reaction—the rates of ester formation and hydrolysis—is crucial for the rational design and optimization of these functional systems. This technical guide provides a comprehensive overview of the kinetics of borate ester formation with 1,2-diols, detailing the reaction mechanisms, experimental methodologies for kinetic analysis, and a compilation of quantitative kinetic and thermodynamic data.

Reaction Mechanism and Kinetics

The esterification of boric acid or boronic acids with 1,2-diols is a complex process influenced by several factors, including pH, the nature of the boron species, and the structure of the diol.

1. The Role of pH and Boron Species

The reaction rate is highly dependent on the pH of the solution. Boric acid (B(OH)₃) is a weak Lewis acid that exists in equilibrium with the tetrahedral boronate anion (B(OH)₄⁻). The esterification rate is significantly lower under acidic conditions and increases by three to four orders of magnitude as the pH surpasses the pKa of the boric acid[1]. This observation has led to the proposal that both the trigonal boric acid and the tetrahedral boronate anion participate in the rate-determining transition state[1].

A recent computational study has proposed an unprecedented mechanistic pathway that rationalizes the experimentally observed low Gibbs energies of activation and the pH dependence. This mechanism suggests that the rate-determining step is not the initial formation of the boron-oxygen bond, as previously thought, but rather the tetrahedral/trigonal exchange of the borate monoester[1]. This model also predicts a second-order reaction with respect to the boron species, a facet that requires further experimental investigation[1].

2. Reaction Pathways

The overall reaction can be summarized as the condensation of a boronic acid and a diol to form a cyclic boronate ester and water. The reaction proceeds through the formation of a monoester intermediate, followed by a second esterification step to form the cyclic diester.

The proposed mechanism involves the participation of both boric acid and the tetrahydroxyborate anion in the esterification steps. This contrasts with earlier models that considered only one of the boron species as the primary reactant.

Quantitative Data on Borate Ester Formation

The following tables summarize key quantitative data for the formation of borate esters from various boronic acids and 1,2-diols. This data is essential for comparing the reactivity of different systems and for designing applications with specific kinetic and thermodynamic properties.

Table 1: Rate Constants for Borate Ester Formation and Hydrolysis

| Boronic Acid | Diol | k_f (s⁻¹) | k_r (s⁻¹) | Method | Reference |

| Phenylboronic Acid | Neopentylglycol | 0.327 ± 0.001 | 0.373 ± 0.002 | 1D EXSY NMR | |

| Phenylboronic Acid | Tris(hydroxymethyl)aminomethane | 2.20 ± 0.04 | 12.1 ± 0.3 | 1D EXSY NMR | |

| Phenylboronic Acid | Sorbitol | 0.23 ± 0.01 | 0.031 ± 0.002 | 1D EXSY NMR | |

| Phenylboronic Acid | cis-1,2-Cyclopentanediol | 0.0216 ± 0.0004 | 0.0014 ± 0.0002 | 1D EXSY NMR | |

| Phenylboronic Acid | (syn)-CP-amide | 0.210 ± 0.002 | 0.145 ± 0.002 | 1D EXSY NMR | |

| Phenylboronic Acid | (anti)-CP-amide | 0.107 ± 0.006 | 0.020 ± 0.001 | 1D EXSY NMR | |

| Phenylboronic Acid | Glu-amide | 0.70 ± 0.03 | 0.110 ± 0.008 | 1D EXSY NMR |

Table 2: Equilibrium Constants (K_eq) for Borate Ester Formation

| Boronic Acid | Diol | K_eq (M⁻¹) | Method | Reference |

| Phenylboronic Acid | Neopentylglycol | 0.877 ± 0.005 | 1D EXSY NMR | |

| Phenylboronic Acid | Tris(hydroxymethyl)aminomethane | 0.182 ± 0.006 | 1D EXSY NMR | |

| Phenylboronic Acid | Sorbitol | 7.4 ± 0.6 | 1D EXSY NMR | |

| Phenylboronic Acid | cis-1,2-Cyclopentanediol | 15 ± 2 | 1D EXSY NMR | |

| Phenylboronic Acid | (syn)-CP-amide | 1.45 ± 0.02 | 1D EXSY NMR | |

| Phenylboronic Acid | (anti)-CP-amide | 5.4 ± 0.4 | 1D EXSY NMR | |

| Phenylboronic Acid | Glu-amide | 6.4 ± 0.5 | 1D EXSY NMR |

Table 3: Gibbs Free Energy of Activation (ΔG‡) for Borate Ester Formation (Computational Data)

| Reactants | ΔG‡ (kJ/mol) | Computational Method | Reference |

| Boric Acid + 2(R),4(S)-pentanediol | ~70 (experimental) | [1] | |

| Aryl boronic acids + aromatic diols | ~30 (experimental) | [1] | |

| Alkylboronic acids + aliphatic diols | ~50 (experimental) | [1] |

Experimental Protocols for Kinetic Analysis

Accurate determination of the kinetic parameters for borate ester formation requires robust experimental methodologies. The following sections provide detailed protocols for the key techniques used in these studies.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the kinetics of borate ester formation in real-time. Both ¹H and ¹¹B NMR can be utilized.

-

¹H NMR Spectroscopy: This technique allows for the direct observation of the protons on the diol and the boronic acid, providing information on the concentration of reactants and products over time.

-

Sample Preparation:

-

Prepare stock solutions of the boronic acid and the 1,2-diol in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

For kinetic runs, mix the reactant solutions directly in the NMR tube at a controlled temperature. Typical concentrations are in the millimolar range.

-

Ensure the pH of the solution is controlled using an appropriate buffer system.

-

-

Data Acquisition:

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

The progress of the reaction can be monitored by integrating the signals corresponding to the reactant and product species.

-

-

Data Analysis:

-

Plot the concentration of the product as a function of time.

-

Fit the data to the appropriate rate law (e.g., first-order or second-order) to determine the rate constant.

-

-

-

¹¹B NMR Spectroscopy: ¹¹B NMR is particularly useful for distinguishing between the trigonal boronic acid and the tetrahedral boronate ester.

-

Sample Preparation: Similar to ¹H NMR, with careful control of pH.

-

Data Acquisition: Acquire ¹¹B NMR spectra over time. The chemical shifts of the boron species will change as the reaction progresses.

-

Data Analysis: The relative integrals of the signals for the different boron species can be used to determine their concentrations and thus the reaction rate[2].

-

2. Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is ideal for studying fast reactions that occur on the millisecond to second timescale. This technique rapidly mixes the reactants and then monitors the change in an optical signal (absorbance or fluorescence) as the reaction proceeds.

-

Experimental Setup:

-

A stopped-flow instrument consists of two or more syringes that hold the reactant solutions.

-

The solutions are rapidly driven from the syringes into a mixing chamber and then into an observation cell.

-

A light source (e.g., a xenon lamp) and a detector (e.g., a photomultiplier tube) are used to monitor the change in absorbance or fluorescence.

-

-

Protocol for a Fluorescence-Based Assay:

-

Reagent Preparation:

-

Prepare a solution of the boronic acid in a suitable buffer.

-

Prepare a solution of the 1,2-diol in the same buffer. For fluorescently silent reactants, a fluorescent reporter diol (e.g., Alizarin Red S) can be used in a competitive binding assay.

-

Degas the solutions to prevent bubble formation during mixing.

-

-

Instrument Preparation:

-

Turn on the instrument and allow the lamp to warm up.

-

Set the excitation and emission wavelengths on the monochromators.

-

Flush the syringes and mixing chamber with buffer to remove any contaminants.

-

Load the reactant solutions into the syringes.

-

-

Data Acquisition:

-

Initiate the mixing process. The instrument will automatically record the change in fluorescence intensity over time.

-

Collect multiple kinetic traces and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The kinetic traces are typically fit to a single or double exponential function to extract the observed rate constant (k_obs).

-

By performing the experiment at various reactant concentrations, the rate law and the individual rate constants (k_f and k_r) can be determined.

-

-

3. UV-Vis Spectrophotometry

For reactions that involve a change in the UV-Vis absorbance spectrum, this technique can be used to monitor the reaction kinetics.

-

Protocol:

-

Wavelength Selection: Identify a wavelength where there is a significant difference in absorbance between the reactants and products.

-

Sample Preparation: Prepare solutions of the boronic acid and diol in a cuvette, ensuring the final concentrations are appropriate for absorbance measurements (typically in the micromolar to millimolar range).

-

Data Acquisition: Record the absorbance at the chosen wavelength as a function of time.

-

Data Analysis: Plot absorbance versus time and fit the data to the appropriate integrated rate law to determine the rate constant.

-

Visualizations

Reaction Pathway of Borate Ester Formation

Caption: Proposed reaction pathways for borate ester formation.

Experimental Workflow for Stopped-Flow Kinetic Analysis

Caption: Workflow for kinetic analysis using stopped-flow spectroscopy.

Conclusion

The kinetics of borate ester formation with 1,2-diols is a rich and complex field with significant implications for the development of advanced materials and therapeutics. This guide has provided a detailed overview of the current understanding of the reaction mechanism, a compilation of quantitative kinetic and thermodynamic data, and comprehensive protocols for key experimental techniques. By leveraging this information, researchers and drug development professionals can better design and control systems that rely on the dynamic and reversible nature of the borate ester bond. Further experimental work, particularly in elucidating the finer details of the reaction mechanism under various conditions, will continue to advance this important area of chemistry.

References

The pH-Dependent Equilibrium of Boric Acid and Ethane-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pH-dependent equilibrium between boric acid and ethane-1,2-diol (ethylene glycol). This interaction, forming a reversible boronate ester, is of significant interest in fields ranging from materials science to drug delivery, owing to its dynamic nature and responsiveness to environmental pH. This document outlines the core principles of the equilibrium, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key processes.

Introduction: The Boric Acid-Diol Interaction

Boric acid, B(OH)₃, is a weak Lewis acid that does not dissociate in water by donating a proton but rather by accepting a hydroxide ion to form the tetrahedral boronate ion, [B(OH)₄]⁻. This equilibrium is characterized by a pKa of approximately 9.24.[1] The interaction of boric acid with cis-diols, such as ethane-1,2-diol, leads to the formation of five-membered cyclic boronate esters. This reversible covalent reaction is highly dependent on the pH of the solution, which governs the concentration of the reactive tetrahedral boronate species.[2][3]

The formation of the boronate ester complex enhances the acidity of the boron center, resulting in a lower apparent pKa for the complex compared to free boric acid.[4] This shift in acidity is a cornerstone of many applications, including the development of pH-responsive materials and sensors. Understanding and quantifying this pH-dependent equilibrium is therefore critical for designing and optimizing systems that leverage this unique chemical behavior.

pH Dependence of the Equilibrium

The equilibrium between boric acid and ethane-1,2-diol involves several species, as depicted in the reaction scheme below. The primary reaction pathway involves the tetrahedral boronate ion, [B(OH)₄]⁻, reacting with the diol to form a 1:1 or a 1:2 boronate-diol complex.

The position of the equilibrium is governed by the solution's pH.

-

Low pH (Acidic Conditions): At pH values significantly below the pKa of boric acid (e.g., pH < 7), the concentration of the trigonal, uncharged B(OH)₃ is high, while the concentration of the reactive tetrahedral [B(OH)₄]⁻ is low. Consequently, the equilibrium lies to the left, favoring the free boric acid and diol.

-

Neutral to Alkaline pH: As the pH increases towards and beyond the pKa of boric acid, the concentration of the [B(OH)₄]⁻ ion increases. This shifts the equilibrium towards the formation of the boronate ester complex.[2] The formation of the complex is typically maximal at a pH that is intermediate between the pKa of the boric acid and the pKa of the boronate ester.[5]

-

High pH (Strongly Alkaline Conditions): At very high pH values, while the boronate ion is the dominant boron species, the overall formation constant for the ester may decrease.[2]

This pH-switchable behavior allows for the controlled formation and cleavage of the boronate ester bond, a feature widely exploited in the design of "smart" materials and drug delivery vehicles that release their payload in response to specific physiological pH changes.

Quantitative Data

While extensive research has been conducted on various boronic acid-diol systems, comprehensive pH-dependent equilibrium constant data specifically for the boric acid and ethane-1,2-diol system is not consolidated in the literature. However, formation constants at specific conditions have been determined. The complexation enhances the acidity of boric acid, and this acidification is proportional to the extent of ester formation.[4]

The following table summarizes the key acidity and formation constants for the system. It is important to note that the binding affinity of ethane-1,2-diol is modest compared to other diols like mannitol or catechols, which have more favorably oriented hydroxyl groups for chelation.[4]

| Parameter | Value | Conditions | Reference |

| pKa of Boric Acid (H₃BO₃) | ~9.24 | 25 °C in fresh water | [1][4] |

| Formation Constant (K₁) for [B(OH)₂(diol)]⁻ | 0.9 M⁻¹ | 25 °C | [4] |

| Formation Constant (K₂) for [B(diol)₂]⁻ | 0.1 M⁻² | 25 °C | [4] |

Note: K₁ and K₂ values are for the reaction of the borate ion [B(OH)₄]⁻ with the diol.

Experimental Protocols

The study of the boric acid-diol equilibrium utilizes several analytical techniques. Detailed methodologies for three key experiments are provided below.

Potentiometric Titration

This classical method is used to determine the pKa of boric acid and the apparent pKa of the boric acid-diol complex. The formation of the more acidic boronate ester is observed as a depression in the pH titration curve.[1][6]

Objective: To determine the pKa of boric acid in the presence and absence of ethane-1,2-diol.

Materials:

-

pH meter with a glass combination electrode

-

Calibrated burette (10 or 25 mL)

-

Magnetic stirrer and stir bar

-

Boric acid solution (e.g., 0.05 M)

-

Ethane-1,2-diol

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Deionized water

-

pH calibration buffers (e.g., pH 4.01, 7.00, 10.01)

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffers according to the manufacturer's instructions.

-

Titration of Boric Acid: a. Pipette a known volume (e.g., 50.0 mL) of the boric acid solution into a beaker. b. Add a magnetic stir bar and place the beaker on the stirrer. c. Immerse the pH electrode in the solution. d. Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of titrant (e.g., 0.5 mL). Make smaller additions near the equivalence point.

-

Titration of Boric Acid with Ethane-1,2-diol: a. Pipette the same volume of boric acid solution into a second beaker. b. Add a specific molar excess of ethane-1,2-diol (e.g., a 10:1 diol:boric acid ratio). c. Repeat the titration procedure as described in step 2.

-

Data Analysis: a. Plot pH (y-axis) versus the volume of NaOH added (x-axis) for both titrations. b. Determine the equivalence point from the inflection point of the curve (or by using a first or second derivative plot). c. The pKa is equal to the pH at the half-equivalence point. Compare the pKa value from the titration without the diol to the apparent pKa* from the titration with the diol.

¹¹B NMR Spectroscopy

¹¹B NMR is a powerful technique for directly observing the boron species in solution. The chemical shift of the ¹¹B nucleus is sensitive to its coordination environment, allowing for the differentiation and quantification of trigonal boric acid and tetrahedral boronate species (free and complexed).[7][8]

Objective: To quantify the relative concentrations of boric acid and the boronate-diol complex at a given pH.

Materials:

-

NMR spectrometer equipped for ¹¹B observation

-

Quartz or borosilicate-free NMR tubes

-

Boric acid

-

Ethane-1,2-diol

-

D₂O (for field locking)

-

pH buffer solutions (prepared with D₂O or adjusted for deuterium effect)

-

pH meter

Procedure:

-

Sample Preparation: a. Prepare a series of samples in NMR tubes, each containing a fixed concentration of boric acid (e.g., 20 mM) and ethane-1,2-diol. b. Use different pH buffer solutions (e.g., ranging from pH 6 to 11) to prepare each sample. A small amount of D₂O should be included for the lock signal. c. Prepare a reference sample of boric acid in D₂O without the diol.

-

NMR Acquisition: a. Acquire ¹¹B NMR spectra for each sample at a constant temperature. Typical chemical shifts are ~19 ppm for trigonal B(OH)₃ and ~3-12 ppm for tetrahedral boronate esters.[9][10] b. Ensure acquisition parameters (e.g., relaxation delay) are set to allow for quantitative integration.

-

Data Analysis: a. Process the spectra (Fourier transform, phase correction, baseline correction). b. Integrate the areas of the peaks corresponding to the different boron species (free boric acid/boronate and the diol complex). c. Calculate the mole fraction of each species at each pH by normalizing the integral areas. d. Plot the mole fraction of the complex versus pH to visualize the equilibrium shift.

Alizarin Red S (ARS) Competitive Binding Assay

This fluorescence-based method uses a reporter dye, Alizarin Red S (ARS), which is a catechol that complexes with boric acid to form a fluorescent adduct. A competing diol (ethane-1,2-diol) will displace the ARS, causing a decrease in fluorescence, which can be used to determine the binding constant.[11][12]

Objective: To determine the apparent association constant (Kₐ) between boric acid and ethane-1,2-diol at a specific pH.

Materials:

-

Fluorometer

-

96-well plates or cuvettes

-

Boric acid stock solution

-

Alizarin Red S (ARS) stock solution

-

Ethane-1,2-diol stock solution

-

pH buffer solution (e.g., pH 7.4)

Procedure:

-

Determine Kₐ for Boric Acid-ARS: a. In a series of wells or cuvettes, add a fixed concentration of ARS. b. Titrate with increasing concentrations of the boric acid stock solution. c. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. d. Plot fluorescence intensity versus boric acid concentration and fit the data to a binding isotherm to calculate the association constant (Kₐ) for the ARS-boric acid complex.

-

Competitive Displacement Assay: a. Prepare a series of solutions containing fixed concentrations of both boric acid and ARS (at concentrations determined to give a strong signal from step 1). b. To this series, add increasing concentrations of ethane-1,2-diol. c. Incubate to allow the system to reach equilibrium. d. Measure the fluorescence intensity for each sample. An increase in diol concentration should lead to a decrease in fluorescence.

-

Data Analysis: a. Plot the change in fluorescence intensity against the concentration of ethane-1,2-diol. b. Use the known Kₐ of the ARS-boric acid complex and the competitive binding data to calculate the apparent association constant for the boric acid-ethane-1,2-diol complex using established equations for competitive binding.[11]

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Chemical equilibrium of the boric acid-diol system.

Caption: General experimental workflow for equilibrium analysis.

Caption: Logical relationship of pH's effect on the equilibrium.

References

- 1. metrohm.com [metrohm.com]

- 2. researchgate.net [researchgate.net]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. boron family - Can ethylene glycol enhance the acidity of orthoboric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Stability of Cyclic Borate Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic borate esters, formed from the reversible condensation of a boronic acid and a diol, are a cornerstone of modern chemical and materials science. Their utility in drug delivery, dynamic covalent materials, and as crucial intermediates in organic synthesis, such as in the Suzuki-Miyaura coupling, is well-established.[1] However, the inherent lability of the boronate ester bond, particularly its susceptibility to hydrolysis, presents a significant challenge for many applications.[1][2][3] Understanding and controlling the stability of these esters is therefore of paramount importance for the rational design of new drugs, advanced materials, and robust synthetic protocols.

This technical guide provides a comprehensive overview of the factors governing the stability of cyclic borate esters. It consolidates quantitative data on their hydrolysis and transesterification, details the experimental methodologies used to assess their stability, and provides visual representations of key chemical processes to facilitate a deeper understanding of the underlying principles.

Factors Influencing the Stability of Cyclic Borate Esters

The stability of a cyclic borate ester is not an intrinsic property but is rather a function of a delicate interplay of several structural and environmental factors. These factors influence both the thermodynamic stability (the position of the equilibrium between the ester and its constituent boronic acid and diol) and the kinetic stability (the rate at which this equilibrium is reached).

pH of the Medium

The pH of the aqueous medium is one of the most critical factors affecting the rate of hydrolysis.[2] Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form (sp² hybridized boron) and an anionic, tetrahedral hydroxyboronate form (sp³ hybridized boron). While it was initially thought that the anionic form was more reactive, it is now understood that the kinetics of boronic acid-diol complexation are more intricate.[4] Generally, the hydrolysis of many boronic esters is significantly accelerated at physiological pH compared to more acidic conditions.[2][3]

Structural Features of the Diol

The structure of the diol component plays a pivotal role in determining the stability of the resulting cyclic borate ester.

-

Ring Size: Six-membered boronic esters, formed from 1,3-diols, are generally thermodynamically more stable than their five-membered counterparts derived from 1,2-diols.[5]

-

Steric Hindrance: Alkyl substituents on the carbons bearing the hydroxyl groups (α-carbons) can slow down the rate of transesterification but often lead to a thermodynamically more stable ester.[5] Increased steric bulk around the boron atom provides greater resistance to hydrolysis. For example, boronic esters derived from pinacol (2,3-dimethyl-2,3-butanediol) are widely used due to their relative stability.[6]

-

Diol Conformation: The preorganization of the diol's hydroxyl groups influences binding affinity. Diols with a cis-conformation, such as cis-1,2-cyclopentanediol, react readily, whereas their trans isomers are often unreactive.[5] This is because a syn-periplanar arrangement of the hydroxyl groups is optimal for forming a stable five-membered ring.[4]

Electronic Effects of the Boronic Acid

The electronic properties of the substituents on the boronic acid, particularly in the case of arylboronic acids, influence the Lewis acidity of the boron center. Electron-withdrawing groups increase the Lewis acidity, which can affect the rates of esterification and hydrolysis. Conversely, electron-donating groups can decrease the Lewis acidity of the boron atom, thereby slowing hydrolysis.[7]

Intramolecular Coordination

The presence of a Lewis basic atom (typically nitrogen or oxygen) within the boronic acid or diol backbone, positioned to allow for intramolecular coordination with the boron atom, can significantly enhance the hydrolytic stability of the borate ester.[8] This coordination changes the hybridization of the boron atom to sp³, making it less susceptible to nucleophilic attack by water. This strategy has been successfully employed to design highly water- and heat-resistant boronic esters.[8]

Buffer and Salt Effects

The composition and concentration of buffer salts can have a pronounced effect on the rate of boronic ester exchange, independent of pH changes.[2] Anions from the buffer can act as external catalysts, with their catalytic activity often correlating with the pKa of the anion's conjugate acid.[2][4]

Logical Relationship of Stability Factors

The following diagram illustrates the key factors that influence the stability of cyclic borate esters.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of various cyclic borate esters under different conditions, providing a basis for comparison.

Table 1: Hydrolysis Rate Constants of Phenylboronic Acid (PBA) Esters with Various Diols.

| Diol Partner | Diol Type | kobs,r (s⁻¹) at pH 7 | Reference |

| Neopentyl Glycol (NPG) | 1,3-diol | 0.082 (± 0.001) | [2] |

| 1,2-Propanediol (PD) | 1,2-diol | 0.19 (± 0.01) | [2] |

| Glycerol (Gly) | Triol | 0.12 (± 0.01) | [2] |

| Glucose (Glc) | Polyol | 0.027 (± 0.003) | [2] |

Data obtained via 1D EXSY NMR spectroscopy.

Table 2: Half-lives of Boronic Acids and Esters at 70°C in 50% aq. Dioxane.

| Compound | Half-life (t1/2) at pH > pKa | Reference |

| 2,6-Difluorophenylboronic acid | 1.8 hours | [5] |

| 2,6-Difluorophenylboronic acid pinacol ester | 1.3 hours | [5] |

| 3-Thienylboronic acid | 1.1 hours | [5] |

| p-Anisylboronic acid | 2.0 hours | [5] |

Note: Half-lives are for protodeboronation, a key degradation pathway.

Table 3: Activation Energies for Transesterification of Boronic Esters.

| Boronic Ester Type | Condition | Activation Energy (Ea) | Reference |

| Five-membered ester | - | ~15.9 kJ/mol | [6] |

| Six-membered ester | - | 23.6 kJ/mol | [6] |

| Six-membered ester | with 1% neopentyl glycol | 6.9 kJ/mol | [6] |

| Diethanolamine ester (with N-B bond) | - | 62.9 kJ/mol | [6] |

Hydrolytic Degradation Pathway

The hydrolysis of a cyclic borate ester is a reversible process that proceeds through a tetrahedral intermediate. The generally accepted mechanism involves the nucleophilic attack of a water molecule on the electron-deficient boron atom.

Experimental Protocols for Stability Assessment

Accurate assessment of borate ester stability requires robust analytical methodologies. The choice of method often depends on the specific ester, the conditions being studied, and the available instrumentation.

NMR Spectroscopy for Kinetic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the kinetics of hydrolysis and transesterification in real-time.

-

Methodology: 1D Exchange Spectroscopy (EXSY) NMR can be used to measure the rates of chemical exchange between the borate ester and its hydrolyzed products (boronic acid and diol).[2][4]

-

Protocol Outline:

-

Prepare a solution of the cyclic borate ester in a suitable deuterated solvent (e.g., DMSO-d₆/D₂O mixture).

-

Acquire a series of 1D EXSY NMR spectra at a constant temperature. In this experiment, a peak of interest (e.g., a proton signal unique to the ester) is selectively excited.

-

Monitor the intensities of the irradiated peak and the corresponding peak in the exchanged species (e.g., the free diol) as a function of mixing time.

-